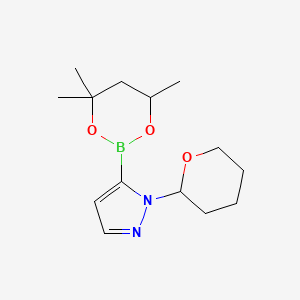
2-(4-Benzyloxy-2-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Benzyloxy-2-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (hereafter referred to as 2-BOC-TMTD) is an organic compound with a unique structure, containing a benzyloxy group, a chlorophenyl group, and a trimethyl dioxaborinane group. It is a colorless, odorless, and crystalline compound that is soluble in organic solvents. 2-BOC-TMTD has a variety of applications in scientific research, including the synthesis of other compounds, the study of biochemical and physiological effects, and the investigation of mechanisms of action.
Wissenschaftliche Forschungsanwendungen
2-BOC-TMTD has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as 2-chloro-4-benzyloxy-phenol and 4,4,6-trimethyl-1,3,2-dioxaborinane. It has also been used as a ligand in the study of biochemical and physiological effects, and as a catalyst in the investigation of mechanisms of action.
Wirkmechanismus
2-BOC-TMTD acts as a ligand when bound to a metal atom. The benzyloxy group of the compound binds to the metal atom, while the chlorophenyl group interacts with the electron-rich surface of the metal atom. This interaction causes changes in the chemical structure of the metal atom, which in turn affects the properties of the compound.
Biochemical and Physiological Effects
2-BOC-TMTD has been studied for its biochemical and physiological effects. Studies have shown that the compound can modulate the activity of enzymes, such as cytochrome P450, and can also affect the activity of proteins involved in signal transduction pathways. Additionally, 2-BOC-TMTD has been found to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-BOC-TMTD has several advantages when used in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it is soluble in organic solvents, which makes it easy to work with. However, 2-BOC-TMTD also has some limitations. It is relatively expensive and can be difficult to obtain in large quantities. Additionally, it has a low solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are numerous potential future directions for 2-BOC-TMTD. For example, further research could be conducted to explore its effects on other enzymes and proteins, as well as its potential applications in drug discovery. Additionally, research could be conducted to investigate its potential use in drug delivery systems and its ability to modulate cell signaling pathways. Finally, further research could be conducted to explore its potential use as a catalyst in organic synthesis.
Synthesemethoden
2-BOC-TMTD can be synthesized via a two-step process. The first step involves the reaction of 2-chloro-4-benzyloxy-phenol with trimethyl dioxaborinane in the presence of a base such as sodium hydroxide. This reaction produces a sodium salt of 2-BOC-TMTD. The second step involves the acid-catalyzed hydrolysis of the sodium salt to produce the desired compound.
Eigenschaften
IUPAC Name |
2-(2-chloro-4-phenylmethoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BClO3/c1-14-12-19(2,3)24-20(23-14)17-10-9-16(11-18(17)21)22-13-15-7-5-4-6-8-15/h4-11,14H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQFGMCUMVWWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














